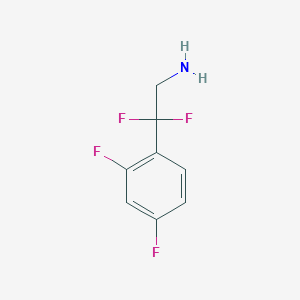

2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine

描述

2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine (CAS: 2060062-92-0) is a fluorinated ethylamine derivative with the molecular formula C₈H₈ClF₄N in its hydrochloride salt form . This compound features a central ethanamine backbone substituted with two fluorine atoms at the C2 position and a 2,4-difluorophenyl group, conferring unique electronic and steric properties. It is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of antifungal agents and β-secretase (BACE1) inhibitors . Its hydrochloride salt form enhances solubility and stability, making it suitable for industrial-scale synthesis .

属性

IUPAC Name |

2-(2,4-difluorophenyl)-2,2-difluoroethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F4N/c9-5-1-2-6(7(10)3-5)8(11,12)4-13/h1-3H,4,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIFCSELPDZIHTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C(CN)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine typically involves the reduction of 2,4-difluorobenzonitrile. One method involves the use of nitrile oxidoreductase, which reduces 2,4-difluorobenzonitrile to 2,4-difluorobenzylamine . This enzymatic reduction is advantageous due to its high conversion rate and environmentally friendly process.

Industrial Production Methods

For industrial-scale production, the reduction of 2,4-difluorobenzonitrile can be achieved using hydrogen and a metal catalyst such as Raney nickel or ruthenium with a diphosphine ligand . These methods provide high yields and are suitable for large-scale production, although they require careful handling of hydrogen gas and metal catalysts.

化学反应分析

Types of Reactions

2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding imines or nitriles.

Reduction: Further reduction can yield amines or other reduced derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce various amines.

科学研究应用

2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of materials with specific properties, such as polymers and coatings

作用机制

The mechanism of action of 2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug design and development .

相似化合物的比较

2-(4-Chlorophenyl)-2,2-difluoroethan-1-amine

2-(4-Bromophenyl)-2,2-difluoroethan-1-amine

- CAS : 1378866-69-3

- Formula : C₈H₈BrF₂N

- Molecular Weight : 236.06 g/mol

- However, bromine’s larger atomic radius may sterically hinder certain reactions .

2-(2,4-Dichlorophenyl)-2,2-difluoroethan-1-amine

- CAS : 1004284-28-9

- Formula : C₈H₇Cl₂F₂N

- Molecular Weight : 226.05 g/mol

- Key Differences : Dichloro substitution increases hydrophobicity and may improve membrane permeability in antimicrobial agents. However, chlorine’s lower electronegativity compared to fluorine reduces electronic effects .

Functional Group Modifications

(S)-1-(3,6-Dibromopyridin-2-yl)-2-(3,5-difluorophenyl)ethan-1-amine

- CAS: Not provided

- Formula : C₁₃H₁₁Br₂F₂N₂

- Molecular Weight : 393.3 g/mol (observed via MS)

- Key Differences : Incorporates a pyridine ring and bromine atoms, enhancing π-π stacking and halogen bonding capabilities. This structural complexity broadens its utility in kinase inhibitors and antimicrobial agents .

N-(2,2-Difluoro-1-(4-fluorophenyl)-2-(3-(trifluoromethyl)phenyl)ethyl)piperidin-1-amine

- CAS: Not provided

- Formula : C₂₀H₂₀F₅N₂

- Key Differences : The addition of a piperidine ring and trifluoromethyl group significantly alters pharmacokinetics, improving blood-brain barrier penetration for central nervous system (CNS) drug candidates .

生物活性

2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine, also known as difluorophenyl-difluoroethylamine, is a chemical compound with significant biological activity, particularly in the context of pharmaceuticals. Its structure features a difluorophenyl group and a difluoroethylamine moiety, which contribute to its pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₈H₈ClF₄N

- Molecular Weight : 229.6 g/mol

- IUPAC Name : 2-(2,4-difluorophenyl)-2,2-difluoroethanamine; hydrochloride

- PubChem CID : 134690842

The biological activity of this compound is primarily linked to its role as an inhibitor of beta-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. BACE1 inhibitors are crucial in reducing amyloid-beta peptide production, thereby potentially slowing the progression of Alzheimer's disease.

Inhibition Potency

Research indicates that modifications in the chemical structure of BACE1 inhibitors can significantly affect their potency and selectivity. For instance:

- The introduction of electron-withdrawing groups (EWGs) enhances the binding affinity to BACE1 while reducing efflux mediated by P-glycoprotein (P-gp) .

- Specific analogues demonstrated improved potency with varying selectivity profiles for BACE1 and BACE2 .

Biological Activity Data

The following table summarizes key findings from studies on the biological activity of this compound and related compounds:

| Compound | Target | IC50 (μM) | Remarks |

|---|---|---|---|

| 6u | BACE1 | 0.157 | High potency observed; optimal binding interactions noted. |

| 6k | BACE1 | 14 | Modest CYP 2D6 inhibition; lower potency compared to 6u. |

| EWG | BACE1 | Variable | Enhances binding affinity and reduces efflux liability. |

Case Study 1: Alzheimer’s Disease Research

In a study focused on developing novel BACE1 inhibitors for Alzheimer's treatment, compounds structurally similar to this compound were evaluated. The results indicated that modifications leading to increased fluorination improved the selectivity and potency against BACE1 without significantly increasing toxicity .

Case Study 2: Pharmacokinetic Studies

Pharmacokinetic evaluations revealed that compounds with similar structures exhibited favorable absorption and distribution characteristics. The presence of fluorine atoms was linked to enhanced metabolic stability and bioavailability .

常见问题

Q. What validated analytical methods are recommended for quantifying 2-(2,4-Difluorophenyl)-2,2-difluoroethan-1-amine and its genotoxic impurities in pharmaceutical research?

A highly sensitive LC-MS/MS method with positive electrospray ionization (ESI+) has been validated for detecting this compound and its genotoxic impurities (e.g., 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole) at concentrations as low as 0.3 µg/g. The method demonstrates specificity, accuracy, and precision for quality control in active pharmaceutical ingredient (API) synthesis. Key parameters include a 5.0 mg/mL fluconazole reference and validation per ICH guidelines .

Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized to minimize by-products?

Synthesis typically involves nucleophilic substitution or reductive amination of fluorinated precursors. For example, fluconazole-related intermediates are synthesized via epoxide ring-opening with triazoles. Optimizing solvent polarity (e.g., acetonitrile), temperature control (0–5°C for sensitive steps), and stoichiometric ratios of fluorinated aryl precursors to amine donors can reduce impurities like epoxy intermediates. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) further enhances yield .

Q. What safety precautions are critical when handling this compound in laboratory settings?

Mandatory use of PPE (nitrile gloves, lab coat, safety goggles) and containment in fume hoods is required due to potential toxicity. Waste must be segregated into halogenated solvent containers and disposed via licensed hazardous waste services. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and never exposed to open flames due to possible decomposition .

Q. How can researchers characterize the structural and electronic properties of this compound using spectroscopic techniques?

Nuclear Magnetic Resonance (¹H/¹⁹F NMR) and High-Resolution Mass Spectrometry (HRMS) are standard for structural confirmation. For example, ¹⁹F NMR chemical shifts between -110 to -120 ppm indicate difluoro substitution patterns. Fourier-Transform Infrared Spectroscopy (FTIR) can identify amine N-H stretches (~3300 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How can ab initio quantum chemical calculations predict the reactivity and stability of this compound?

Effective core potential (ECP) basis sets (e.g., Hay-Wadt ECPs for heavy atoms) combined with density functional theory (DFT) methods model the electronic structure. Studies on fluorinated analogs show that fluorine substitution increases electronegativity and C-F bond strength, reducing metabolic degradation. Basis sets should include outer core orbitals (e.g., 4s, 4p for fourth-row atoms) for accuracy in predicting reaction pathways .

Q. What strategies resolve discrepancies in reported biological activities of fluorinated ethanamine derivatives across different studies?

Cross-validate assays using orthogonal methods: compare minimum inhibitory concentration (MIC) values from broth microdilution (e.g., against Candida spp.) with fluorescence-based cell viability assays. Control variables include solvent (DMSO concentration ≤1%), inoculum size, and use of clinical isolates versus ATCC strains. Meta-analyses should account for substituent effects (e.g., ortho-fluorine enhances membrane permeability) .

Q. How can impurity profiling using orthogonal chromatographic techniques improve the quality assessment of this compound?

Pairing reversed-phase HPLC (C18 column, 0.1% formic acid/ACN gradient) with hydrophilic interaction liquid chromatography (HILIC)-MS/MS enables detection of polar genotoxic impurities (e.g., epoxides) and non-polar by-products. Method validation requires spike/recovery tests at 0.1–150% of the target analyte concentration and robustness testing across pH (2.8–3.2) and column temperatures (25–40°C) .

Q. What role do fluorine substituents play in modulating the compound’s pharmacokinetic properties and target selectivity?

Fluorine atoms enhance metabolic stability by resisting cytochrome P450 oxidation and improve blood-brain barrier penetration. Computational docking studies (e.g., AutoDock Vina) on fungal CYP51 analogs reveal that difluoro groups reduce steric hindrance, increasing binding affinity. Comparative studies with non-fluorinated analogs show a 2–3-fold increase in plasma half-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。